Preimplantation factor

Description

Properties

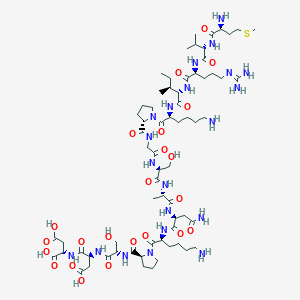

CAS No. |

485818-40-4 |

|---|---|

Molecular Formula |

C67H115N21O23S |

Molecular Weight |

1614.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C67H115N21O23S/c1-7-34(4)52(86-55(99)37(17-12-23-74-67(72)73)78-62(106)51(33(2)3)85-54(98)36(70)20-26-112-6)63(107)80-39(16-9-11-22-69)65(109)87-24-13-18-45(87)60(104)75-30-48(92)77-43(31-89)58(102)76-35(5)53(97)81-40(27-47(71)91)56(100)79-38(15-8-10-21-68)64(108)88-25-14-19-46(88)61(105)84-44(32-90)59(103)82-41(28-49(93)94)57(101)83-42(66(110)111)29-50(95)96/h33-46,51-52,89-90H,7-32,68-70H2,1-6H3,(H2,71,91)(H,75,104)(H,76,102)(H,77,92)(H,78,106)(H,79,100)(H,80,107)(H,81,97)(H,82,103)(H,83,101)(H,84,105)(H,85,98)(H,86,99)(H,93,94)(H,95,96)(H,110,111)(H4,72,73,74)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |

InChI Key |

GLXYOFXNKBTMQL-YKCHQESGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Biological Origin and Expression Profiles of Preimplantation Factor

Placental Expression and Contribution to Systemic Levels

Following successful implantation, the role of PIF production transitions from the embryonic trophectoderm to the newly forming placenta, which becomes the main source of the peptide throughout pregnancy. spandidos-publications.comd-nb.infooup.com Immunohistochemical studies have identified intense PIF expression in placental tissues, specifically within the villous trophoblasts and the invasive extravillous trophoblasts (EVTs) during early gestation. oup.comnih.gov This placental expression is highest shortly after implantation and during the first trimester, with levels tending to decline as the pregnancy progresses toward term. nih.govkarger.comnih.gov The continuous secretion of PIF from the placenta is the primary contributor to the systemic levels detected in the maternal circulation, reflecting the ongoing role of PIF in maintaining a healthy pregnancy. nih.govoup.com

Table 2: Placental Expression of Preimplantation Factor This table is interactive. You can sort and filter the data.

| Placental Cell Type | Expression Level in Early Gestation | Expression Trend | Function |

|---|---|---|---|

| Villous Trophoblasts | High | Declines toward term | Contributes to systemic maternal levels |

Detection of this compound in Maternal Biological Fluids

Reflecting its secretion from the embryo and placenta, PIF can be identified in various maternal biological fluids, making it a potential biomarker for pregnancy status and health. clinicaltrials.gov PIF is detectable in maternal serum very early in pregnancy, even before implantation in some cases, and its presence continues throughout a viable gestation. nih.govnih.govgoogle.com The concentration of PIF in the maternal bloodstream has been correlated with pregnancy outcomes. clinicaltrials.govresearchgate.net Beyond blood, PIF is also found in other bodily fluids. Its presence in uterine fluid is essential for its local action on the endometrium. biorxiv.orgnih.gov Furthermore, early patents and research suggest that PIF could potentially be detected in urine, saliva, and tears, opening avenues for non-invasive testing methodologies. google.comgoogle.com

Table 3: Detection of this compound in Maternal Fluids This table is interactive. You can sort and filter the data.

| Biological Fluid | Timing of Detection | Significance |

|---|---|---|

| Serum | Early post-fertilization and throughout pregnancy | Biomarker for viable pregnancy and potential complications nih.govclinicaltrials.gov |

| Uterine Fluid | Preimplantation period | Local signaling for endometrial receptivity |

Multifaceted Biological Roles of Preimplantation Factor: Research Perspectives

Preimplantation Factor in Reproductive Biology Research

PIF is integral to several key processes in early pregnancy, from ensuring embryo health to facilitating its connection with the maternal system.

Modulatory Effects on Embryo Development and Viability

Research indicates that PIF has a direct and supportive role in the development and viability of the embryo. nih.gov Secreted by viable embryos from as early as the two-cell stage in mice and the four-cell stage in humans, its presence and increasing levels in culture medium correlate with the progression of the embryo to the blastocyst stage. nih.govwikipedia.orgnih.govnih.gov In contrast, PIF is absent in the culture medium of non-viable or atretic embryos. nih.govnih.gov

Studies have demonstrated that a synthetic analogue of PIF (sPIF) can promote the development of cultured bovine embryos. nih.gov Furthermore, sPIF has been shown to protect cultured mouse embryos from the toxic effects of serum from patients with recurrent pregnancy loss, highlighting its role as a rescue factor. nih.govnih.gov This protective effect is partly attributed to its ability to counteract oxidative stress. oup.comnih.gov The critical role of endogenous PIF in embryo survival is underscored by findings that the addition of an anti-PIF monoclonal antibody to mouse embryo cultures significantly reduces the rate of blastocyst formation. nih.govnih.gov

PIF's pro-survival and anti-apoptotic effects are also mediated through its interaction with key cellular pathways. It has been shown to upregulate the anti-apoptotic protein BCL2 and downregulate the pro-apoptotic protein BAX. wikipedia.org Additionally, PIF can reduce apoptosis by decreasing the phosphorylation of the p53 protein, a key regulator of cell death. wikipedia.org

Interactive Table 1: Research Findings on PIF's Role in Embryo Development and Viability

| Research Focus | Model System | Key Findings | Citation(s) |

|---|---|---|---|

| Correlation of PIF levels with embryo development | Mouse and Bovine Embryo Culture | PIF levels increase as embryos develop to the blastocyst stage; absent in non-viable embryos. | nih.govnih.gov |

| Protective effects of synthetic PIF (sPIF) | Cultured Bovine and Mouse Embryos | sPIF promotes development and protects against toxicity from recurrent pregnancy loss serum. | nih.govnih.gov |

| Inhibition of endogenous PIF | Mouse Embryo Culture | Anti-PIF antibody significantly reduces blastocyst formation. | nih.gov |

| Anti-apoptotic mechanisms | In vitro studies | Upregulates BCL2, downregulates BAX, and reduces p53 phosphorylation. | wikipedia.org |

| Counteracting oxidative stress | Cultured Embryos | Protects embryos against oxidative stress. | oup.comnih.gov |

Influence on Endometrial Receptivity and Adhesion Processes

Successful implantation requires a receptive endometrium, and PIF plays a crucial role in preparing the uterine lining for the arriving embryo. nih.gov The period of maximum uterine receptivity is known as the "window of implantation". nih.gov PIF enhances endometrial receptivity by promoting the expression of pro-adhesion molecules. nih.gov For instance, upregulated expression of PIF increases the presence of integrins on the endometrial wall, which are vital for the embryo's adhesion. wikipedia.org Specifically, research has shown that PIF increases the expression of integrin-alpha2beta3 in the decidua. plos.org

Factors released by blastocysts that successfully implant have been shown to alter the gene expression of human endometrial epithelial cells and facilitate adhesion, a process not observed with blastocysts that fail to implant. nih.gov This suggests a direct communication between the viable embryo, via factors like PIF, and the endometrium to create a receptive environment. nih.gov This dialogue involves a complex interplay of hormones, cytokines, and growth factors. nih.govnih.govoup.com

Regulation of Trophoblast Invasion and Placental Engraftment

Following adhesion, the embryo's trophoblast cells invade the uterine wall to establish the placenta, a process critical for nutrient and gas exchange between mother and fetus. wikipedia.orgnih.gov PIF is a key regulator of this invasion process. nih.govwikipedia.org It has been shown to enhance the invasive capacity of human extravillous trophoblasts (EVTs), the primary cell type responsible for this invasion. nih.govd-nb.info

The pro-invasive effect of PIF is associated with the modulation of the balance between matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). oup.comnih.gov Specifically, PIF increases the activity of MMP-9 and reduces the expression of TIMP-1, creating a local environment conducive to controlled invasion. oup.comnih.gov Furthermore, PIF influences the expression of integrins on trophoblast cells, which are also crucial for invasion. oup.comnih.gov The signaling pathways involved in PIF's pro-invasive effects include the mitogen-activated protein kinase (MAPK), phosphoinositide-3-kinase (PI3K), and Janus-kinase signal transducer and activator of transcription (JAK-STAT) pathways. oup.comnih.gov By controlling both the trophoblast and the endometrial cells, PIF acts as a pivotal player in the implantation process. d-nb.info

Contribution to Embryo-Maternal Communication Paradigms

The establishment of pregnancy is dependent on a continuous and intricate dialogue between the embryo and the maternal system. nih.govmdpi.com PIF is a primary signaling molecule in this communication, acting even before direct physical contact between the embryo and the uterus. taylorfrancis.comwikipedia.org This communication is mediated by a host of factors, including hormones, cytokines, and extracellular vesicles. mdpi.commdpi.com

PIF, secreted by the viable embryo, acts as a crucial messenger, informing the mother of its presence and viability. nih.govwikipedia.org This early signal initiates a cascade of local and systemic maternal responses necessary to support the pregnancy. nih.gov The detection of PIF in the maternal circulation early in pregnancy has been correlated with successful live births in bovine models, further emphasizing its role as a key communicator in the embryo-maternal relationship. nih.govresearchgate.net

Investigational Role in Addressing Reproductive Challenges in Preclinical Models

The multifaceted roles of PIF in promoting embryo viability, endometrial receptivity, and controlled invasion have made it a subject of investigation for addressing various reproductive challenges in preclinical models. Synthetic PIF (sPIF) has shown promise in several areas.

In models of recurrent pregnancy loss (RPL), sPIF has demonstrated the ability to rescue embryos from toxic environments and reduce fetal loss. nih.govnih.govplos.org Studies have shown that sPIF can negate the embryo-toxic effects of serum from RPL patients. nih.govoup.com This protective effect is partly due to its ability to counteract oxidative stress and protein misfolding. nih.gov

Furthermore, in a murine model of lipopolysaccharide (LPS)-induced fetal loss, which mimics an inflammatory response, sPIF treatment significantly reduced fetal demise. plos.orgresearchgate.net This suggests that PIF's immunomodulatory properties are crucial in preventing pregnancy complications arising from an exaggerated maternal inflammatory response. The potential of PIF-based therapies is also being explored to improve the development of cultured IVF embryos. nih.gov

Interactive Table 2: Preclinical Investigational Roles of this compound

| Reproductive Challenge | Preclinical Model | Observed Effect of PIF/sPIF | Citation(s) |

|---|---|---|---|

| Recurrent Pregnancy Loss (RPL) | Cultured mouse embryos with RPL patient serum | Rescued embryos from toxic effects. | nih.govoup.com |

| LPS-induced Fetal Loss | Murine model | Reduced fetal loss and modulated inflammatory response. | plos.orgresearchgate.net |

| Poor Embryo Development in Culture | Bovine IVF embryos | Promoted development of singly cultured embryos. | nih.gov |

| Oxidative Stress-induced Embryo Demise | Cultured embryos | Protected against oxidative stress. | nih.gov |

This compound in Immunomodulation Research

A critical aspect of a successful pregnancy is the maternal immune system's tolerance of the semi-allogeneic embryo. wikipedia.org PIF plays a significant role in modulating the maternal immune response to prevent rejection of the embryo while maintaining the ability to fight off pathogens. wikipedia.orgresearchgate.net

PIF exerts its immunomodulatory effects by acting on various immune cells. It has been shown to decrease the activity of peripheral maternal leukocytes and reduce inflammation. wikipedia.org Research indicates that PIF can shift the immune response towards a T helper 2 (Th2) cytokine bias, which is characteristic of a healthy pregnancy, while not suppressing the beneficial T helper 1 (Th1) response. nih.govresearchgate.net This is achieved in part by reducing the production of pro-inflammatory cytokines like interferon-gamma (IFNγ) and stimulating the secretion of anti-inflammatory cytokines such as interleukin-10 (IL-10). researchgate.net

PIF's immunomodulatory properties extend beyond pregnancy. In preclinical models of autoimmune diseases and transplantation, synthetic PIF has been shown to be effective in preventing immune-mediated pathologies. nih.govresearchgate.net For instance, it has been studied as a potential therapy for graft-versus-host disease (GVHD), where it was found to diminish tissue damage while preserving the beneficial graft-versus-leukemia effect. nih.gov These findings highlight PIF's ability to induce immune tolerance without causing general immunosuppression. nih.gov

Regulation of Maternal Immune Tolerance Mechanisms

This compound (PIF) is a crucial peptide secreted by viable embryos that plays a significant role in establishing maternal immune tolerance to the semi-allogeneic fetus. wikipedia.orgplos.org This tolerance is essential for a successful pregnancy, preventing the maternal immune system from rejecting the embryo. wikipedia.org PIF achieves this by regionally modulating the mother's immune system, leading to a decrease in the activity of peripheral maternal leukocytes and a reduction in inflammation. wikipedia.org

Research indicates that PIF's immunomodulatory effects are not suppressive but rather modulatory, allowing the maternal immune system to maintain its ability to respond to pathogens while accepting the embryo. nih.govnih.gov In human decidual cells, PIF has been shown to create a favorable implantation environment by modulating local immunity. nih.gov It promotes a shift towards a T helper 2 (Th2) cytokine bias, which is associated with immune tolerance, while maintaining the T helper 1 (Th1) response necessary for fighting infections. nih.govsemanticscholar.org This delicate balance is critical for both maternal and fetal well-being.

Furthermore, studies on human endometrial stromal cells reveal that synthetic PIF (sPIF) targets pathways related to immune tolerance, embryo adhesion, and apoptosis, all of which are fundamental for successful embryo implantation. plos.org The presence of PIF in maternal circulation is correlated with favorable pregnancy outcomes, while its absence is linked to a lack of viability. oncotarget.comnih.gov

Effects on Peripheral Immune Cell Functionality (e.g., Lymphocytes, Macrophages, Natural Killer Cells)

This compound (PIF) exerts significant effects on various peripheral immune cells, contributing to the establishment of maternal immune tolerance.

Lymphocytes: PIF has been shown to interact with both T and B lymphocytes. nih.gov It can inhibit the proliferation of activated T cells and promote a shift towards a Th2-dominant cytokine profile, which is crucial for a successful pregnancy. semanticscholar.orgoncotarget.com Specifically, PIF has been observed to impact cytoskeletal proteins in CD4+ (helper T cells) and CD8+ (cytotoxic T cells), suggesting a broad role in modulating the maternal immune system. wikipedia.org In helper T lymphocytes, PIF inhibits platelet aggregation. wikipedia.org

Macrophages: PIF influences macrophage differentiation and function, promoting a shift from a pro-inflammatory (M1) to a regulatory (M2) phenotype. oncotarget.comunibe.ch In murine macrophages, PIF has been shown to decrease the expression of inflammatory genes like iNOS and Cox2 while promoting the expression of protective genes such as Arg1. oncotarget.com This shift is associated with the secretion of pro-tolerance cytokines. oncotarget.com PIF's interaction with macrophages is thought to occur downstream of the lipopolysaccharide (LPS)-CD14, TLR4, and myeloid differentiation protein 2 (MD2) complex. nih.gov

Natural Killer (NK) Cells: A key function of PIF is the regulation of Natural Killer (NK) cell activity. Overactive NK cells with high cytotoxicity have been linked to recurrent pregnancy loss. wordpress.com Studies have demonstrated that synthetic PIF (sPIF) can effectively inhibit NK cell cytotoxicity. nih.govwordpress.com This inhibition is achieved by reducing the expression of the activation marker CD69 on NK cells. nih.govwordpress.com This targeted effect on NK cells helps protect the embryo from potential maternal immune attack. wordpress.com

Table 1: Effects of this compound on Peripheral Immune Cells

| Immune Cell Type | Effect of PIF | Key Research Findings | References |

|---|---|---|---|

| Lymphocytes (T and B cells) | Modulation of activity and cytokine profile | Inhibits activated T cell proliferation; promotes a Th2 cytokine bias; impacts cytoskeletal proteins in CD4+ and CD8+ cells. | wikipedia.orgnih.govsemanticscholar.orgoncotarget.com |

| Macrophages | Promotes a shift to a regulatory phenotype | Decreases pro-inflammatory (M1) markers (iNOS, Cox2) and increases anti-inflammatory (M2) markers (Arg1); induces pro-tolerance cytokine secretion. | nih.govoncotarget.comunibe.ch |

| Natural Killer (NK) Cells | Inhibition of cytotoxicity | Reduces NK cell cytotoxicity by decreasing the expression of the activation marker CD69. | nih.govnih.govsemanticscholar.orgwordpress.com |

Modulation of Cytokine Profiles and Inflammatory Responses

This compound (PIF) plays a pivotal role in modulating cytokine profiles and inflammatory responses, creating a microenvironment conducive to embryo implantation and development. It orchestrates a systemic anti-inflammatory response by influencing the secretion of various cytokines from immune cells. oncotarget.complos.org

Research has shown that PIF promotes a T helper 2 (Th2) cytokine bias, which is characterized by the production of anti-inflammatory cytokines, while maintaining a necessary T helper 1 (Th1) response against pathogens. nih.govsemanticscholar.org In studies involving irradiated macrophages, PIF was found to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while simultaneously promoting the secretion of the regulatory cytokine Interleukin-10 (IL-10). oncotarget.com Similarly, in a model of sub-lethal irradiation, PIF treatment led to a significant reduction in the circulating levels of pro-inflammatory cytokines IL-1α and IL-2. oncotarget.com

Furthermore, synthetic PIF (sPIF) has been demonstrated to abolish the increase in serum and placental cytokines induced by lipopolysaccharide (LPS), a potent inflammatory agent. plos.org This effect is partly mediated through the modulation of the inflammasome complex, including key members like NALP-3, ASC, and caspase-1. plos.org In equine endometrial explants challenged with LPS, sPIF was able to abrogate the prostaglandin (B15479496) F2α (PGF2α) response, a marker of acute inflammation. nih.gov PIF also reduces the expression of pro-inflammatory adhesion molecules, cytokines, and chemokines. nih.govsemanticscholar.org

Table 2: Modulation of Cytokines by this compound

| Cytokine | Effect of PIF | Context of Finding | References |

|---|---|---|---|

| TNF-α | Decreased | Irradiated macrophages | oncotarget.com |

| IL-6 | Decreased | Irradiated macrophages | oncotarget.com |

| IL-10 | Increased | Irradiated macrophages; BV-2 and RAW cells | oncotarget.comnih.govpnas.org |

| IL-1α | Decreased | Sub-lethal irradiation model | oncotarget.com |

| IL-2 | Decreased | Sub-lethal irradiation model | oncotarget.com |

| IFN-γ | Decreased | Circulating levels | nih.govsemanticscholar.org |

Investigation of Anti-inflammatory Pathways and Adaptive Immune Responses

This compound (PIF) exerts its anti-inflammatory effects through multiple pathways and plays a crucial role in modulating the adaptive immune response to ensure maternal tolerance of the embryo. wikipedia.orgplos.org

One of the key anti-inflammatory mechanisms of PIF involves its interaction with the Toll-like receptor 4 (TLR4) pathway. nih.govnih.gov PIF's regulatory effects on protein kinase C (PKC) and protein kinase A (PKA) phosphorylation pathways have been shown to be suppressed in the presence of TLR4 siRNA, indicating the importance of this receptor in PIF's signaling. semanticscholar.org PIF operates on macrophages downstream of the LPS-CD14, TLR4, and MD2 complex. nih.gov

PIF also targets the adaptive immune system, going beyond its effects on innate immune cells. plos.org It has a significant impact on T-cells, promoting a Th2 cytokine bias which is favorable for pregnancy, while maintaining the Th1 response necessary for host defense. nih.govsemanticscholar.org This modulation helps to create a balanced immune environment. In addition to its effects on T-cells, PIF also interacts with CD14+ T regulatory cells and CD3+ cells, further highlighting its role in shaping the adaptive immune response. plos.org The peptide has been shown to inhibit the mixed lymphocyte reaction, a measure of T-cell proliferation in response to foreign antigens. semanticscholar.org

This compound in Neuroprotection and Neural Repair Research

Role in Neural System Development and Neuroprotective Mechanisms

This compound (PIF) has demonstrated significant neuroprotective and neurogenic effects, suggesting its potential role in neural system development and repair. wikipedia.org It is thought to have an impact on the nervous system throughout life, not just during prenatal development. wikipedia.org

In adult models, PIF promotes the growth of neurons and reduces neuroinflammation. wikipedia.org These effects are believed to be mediated through the modulation of the ubiquitous protein kinase A (PKA) and protein kinase C (PKC) intracellular signaling pathways. wikipedia.org Furthermore, PIF has been found to inhibit microRNA let-7, a molecule associated with neuronal cell death. wikipedia.org By inhibiting let-7, PIF helps to promote neuronal survival. wikipedia.org

Studies have shown that synthetic PIF (sPIF) can elicit neuroprotective effects in a murine model of experimental autoimmune encephalomyelitis, where it inhibited neuroinflammation and promoted neural repair. nih.gov In a rat model of hypoxic-ischemic brain injury, sPIF administration rescued cortical volume and the number of neurons. pnas.org PIF also plays a role in the development of the embryonic neural system by providing proteins involved in neural development. nih.govsemanticscholar.org It can upregulate decidual proteins involved in neural function, such as agrin, which is part of the neuromuscular junction. nih.govsemanticscholar.org

Modulation of Oxidative Stress and Protein Misfolding in Neural Contexts

This compound (PIF) has been shown to protect the central nervous system by modulating pathways that promote neuron death and by fostering neurogenesis. wikipedia.org A key aspect of its neuroprotective mechanism is its ability to reduce oxidative stress and protein misfolding, both of which are implicated in neurodegenerative processes. nih.govsemanticscholar.orgplos.org

Research has revealed that PIF targets protein-di-isomerase/thioredoxin (PDI/TRX) and heat shock proteins (HSPs), which are crucial in managing oxidative stress and ensuring proper protein folding. nih.govsemanticscholar.orgplos.org By binding to these proteins, PIF helps to mitigate the damaging effects of reactive oxygen species (ROS) and prevent the accumulation of misfolded proteins. plos.orgnih.gov In cultured embryos, PIF has been shown to rescue delayed development caused by RPL serum, likely by reducing ROS. oncotarget.com

In the context of neuroinflammation, such as in models of multiple sclerosis, PIF has been observed to suppress severe paralysis by reducing oxidative stress and protein misfolding. nih.govsemanticscholar.org Furthermore, proteomic analysis in a model of neuroinflammation revealed that sPIF treatment led to reduced oxidative phosphorylation and cytoskeleton remodeling involved in neuro-cytoskeleton breakdown. nih.gov This suggests that PIF's ability to combat oxidative stress and protein misfolding contributes significantly to its neuroprotective and neural repair capabilities.

Research into Myelination Processes and Microglia Interactions

This compound (PIF) has demonstrated significant potential in the realm of neuroprotection, particularly concerning myelination and interactions with microglia, the primary immune cells of the central nervous system (CNS). Research using a relapsing-remitting experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis (MS), has shown that a synthetic version of PIF (sPIF) can promote brain re-myelination and reverse paralysis. nih.govoncotarget.com This effect is partly attributed to PIF's ability to cross the blood-brain barrier and directly target microglia. nih.govoncotarget.com

In cultured microglia, PIF has been observed to modulate the inflammatory response by increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) while decreasing the pro-inflammatory cytokine Interferon-gamma (IFNγ). nih.govnih.gov This shift in cytokine profile suggests a mechanism by which PIF can create a more favorable environment for neural repair. Furthermore, studies in models of perinatal brain injury have shown that sPIF can mitigate microglial activation and neuronal loss. researchgate.net In cultured astrocytes, which are also crucial for CNS homeostasis, PIF promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a key promoter of myelin synthesis. nih.govoncotarget.com

Global brain gene analysis in EAE models treated with PIF revealed regulation of genes critical for ion transport (Na+/K+/Ca++), as well as those involved in amino acid and glucose transport, further highlighting its broad neuroprotective effects. nih.govoncotarget.com

Exploration of Specific Molecular Pathways in Neurobiological Models

The neuroprotective effects of this compound (PIF) are underpinned by its influence on specific molecular pathways. A significant finding is PIF's ability to target and inhibit the biogenesis of microRNA let-7. pnas.org Let-7, when released from injured neurons and immune cells, can exacerbate CNS damage by inducing neuronal cell death. pnas.org Synthetic PIF (sPIF) has been shown to destabilize the KH-type splicing regulatory protein (KSRP), a key protein in microRNA processing, in a Toll-like receptor 4 (TLR4)-dependent manner. pnas.org This action leads to a decrease in let-7 production, thereby conferring neuroprotection. pnas.org This mechanism has been observed in both neuronal and immune cells in murine models. pnas.org

In addition to the let-7 pathway, research indicates that PIF's neuroprotective actions involve the modulation of several other signaling pathways. In human endometrial stromal cells (HESC), PIF influences pathways such as transforming growth factor-beta (TGF-β), Notch, bone morphogenetic protein (BMP), and Wnt signaling, all of which are involved in neurogenesis. nih.gov In first-trimester decidual cells (FTDC), PIF promotes the BMP pathway and axonal guidance genes while inhibiting negative cell-growth regulators. nih.gov Furthermore, in models of severe brain damage, sPIF has been shown to exert its effects through post-translational modifications involving cyclic AMP-dependent protein kinase (PKA) and calcium-dependent protein kinase (PKC). researcher.life

The table below summarizes the key molecular pathways influenced by PIF in neurobiological models.

| Pathway/Molecule Targeted | Effect of PIF | Cell/Model System | Research Finding |

| microRNA let-7 | Inhibition of biogenesis | Murine neuronal and immune cells; Rat hypoxic-ischemic brain injury model | Destabilizes KSRP via TLR4, leading to decreased let-7 and neuroprotection. pnas.org |

| TGF-β, Notch, BMP, Wnt | Modulation | Human Endometrial Stromal Cells (HESC) | Promotes pathways involved in neurogenesis. nih.gov |

| BMP pathway | Promotion | First-Trimester Decidual Cells (FTDC) | Upregulates SMAD1 and axonal guidance genes. nih.gov |

| PKA/PKC | Involvement in post-translational modifications | Model of severe brain damage | Mediates neuroprotective and anti-inflammatory effects. researcher.life |

Other Investigational Biological Activities of this compound

Research into Apoptosis Regulation Pathways

This compound (PIF) plays a crucial role in regulating apoptosis, or programmed cell death, a process vital for normal development and tissue homeostasis. nih.gov Research has established PIF as an anti-apoptotic effector, particularly in human trophoblast cells, which are essential for the development of the placenta. nih.govwikipedia.org

A primary mechanism of PIF's anti-apoptotic action involves the p53 signaling pathway. nih.govresearchgate.net The p53 protein is a key transcription factor that can induce apoptosis in response to cellular stress. nih.gov PIF has been shown to decrease the phosphorylation of p53 at the Serine-15 residue. wikipedia.orgresearchgate.net This reduction in phosphorylation leads to p53 instability and subsequent degradation, thereby attenuating its pro-apoptotic functions. wikipedia.org

Furthermore, PIF directly modulates the expression of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Specifically, synthetic PIF (sPIF) upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and Bcl-2 homologous antagonist/killer (BAK). nih.govwikipedia.orgresearchgate.net This shift in the BAX/Bcl-2 ratio is a key indicator of reduced apoptosis. nih.gov The effect of sPIF on BAX and Bcl-2 expression was found to be dependent on p53, as silencing the TP53 gene negated these effects. nih.gov

The following table details the key molecules involved in PIF's regulation of apoptosis.

| Molecule | PIF's Effect | Consequence | Cell Type |

| p53 | Decreases phosphorylation at Ser-15 | Reduces p53 stability and pro-apoptotic activity | Human Trophoblasts wikipedia.orgresearchgate.net |

| Bcl-2 | Upregulates expression | Inhibits apoptosis | Human Trophoblasts nih.govwikipedia.org |

| BAX | Downregulates expression | Inhibits apoptosis | Human Trophoblasts nih.govwikipedia.org |

| BAK | Downregulates expression | Inhibits apoptosis | Human Trophoblasts researchgate.net |

Modulation of Cellular Adhesion and Remodeling Processes

This compound (PIF) has been shown to influence key processes involved in cellular adhesion and tissue remodeling, which are fundamental for successful embryo implantation and placental development. nih.gov The invasion of trophoblast cells into the uterine wall is a highly regulated process that shares similarities with tumor invasion and requires dynamic remodeling of the extracellular matrix and cell-cell junctions. spandidos-publications.com

Research demonstrates that synthetic PIF (sPIF) enhances the invasive capacity of trophoblast cells. nih.govspandidos-publications.com In vitro studies using Matrigel invasion assays have shown that sPIF significantly increases the invasion of HTR-8 trophoblast cells at physiological concentrations. nih.govspandidos-publications.com This process is crucial for establishing a functional placenta. spandidos-publications.com

PIF's influence on adhesion is partly mediated by its effect on integrins, which are cell surface receptors that facilitate cell-extracellular matrix adhesion. Studies have reported that PIF upregulates integrin expression, promoting the embryo's adhesion to the uterine wall. plos.org Additionally, proteomic investigations have identified that PIF potentially interacts with proteins central to the control of cell adhesion and migration, such as Myosin-10 (MYH10). spandidos-publications.com MYH10 is an actin-binding protein that regulates the actin cytoskeleton, which is critical for cell polarity, adhesion, and migration. spandidos-publications.com

Furthermore, PIF has been shown to modulate immune cell trafficking, a process that involves adhesion and remodeling. In models of acute inflammation, PIF was found to impair leukocyte rolling, adhesion, and extravasation from blood vessels. uni-muenchen.de This effect on neutrophils, a type of white blood cell, is attributed to PIF's inhibition of the Kv1.3 potassium channel, which reduces calcium influx and subsequent cell adhesion and migration. uni-muenchen.de

Influence on Cell Cycle Regulation and Differentiation in Research Models

This compound (PIF) has been shown to influence the fundamental cellular processes of cell cycle regulation and differentiation. The coordination between cell proliferation and differentiation is critical during embryonic development, where undifferentiated cells undergo rapid division before committing to a specific cell fate. nih.gov

In neurobiological models, PIF's impact on cell cycle regulation is evident. Global brain gene analysis in an EAE model revealed that PIF modulates genes involved in cell cycle regulation. nih.govoncotarget.comnih.gov Specifically, in cultured astrocytes, PIF was found to reduce the expression of the deleterious E2F5 gene, which is involved in cell cycle control. nih.govoncotarget.com Furthermore, in a mouse model for Down Syndrome, treatment with synthetic PIF (sPIF) was shown to restore the levels of genes linked to cell cycle regulation. researcher.life

The transition from a pluripotent state to a differentiated state is tightly linked to the cell cycle. biorxiv.org Embryonic stem cells (ESCs), derived from the preimplantation embryo, are characterized by a unique cell cycle structure with a short G1 phase, which is thought to be important for maintaining their undifferentiated state. nih.gov The differentiation process is often coupled with changes in the cell cycle, including a lengthening of the G1 phase. nih.govelifesciences.org Signaling pathways, such as the Fibroblast growth factor (FGF)/extracellular signal-regulated kinase (ERK) pathway, are key regulators of ESC differentiation and are also involved in coordinating cell cycle progression. elifesciences.orgresearchgate.net While direct studies linking PIF to the core cell cycle machinery in ESCs are emerging, its role in promoting differentiation in various models suggests an indirect influence on these regulatory networks. For instance, PIF's role in promoting trophoblast invasion and differentiation implies a coordinated control over the cell cycle of these cells. nih.gov

The table below summarizes the observed effects of PIF on genes and processes related to cell cycle and differentiation.

| Gene/Process | Effect of PIF | Model System | Implication |

| Cell cycle regulation genes | Modulation | Global brain gene analysis (EAE model) | Suggests a role in controlling cell proliferation during neural repair. nih.govoncotarget.com |

| E2F5 gene | Reduced expression | Cultured Astrocytes | May contribute to neuroprotection by controlling cell cycle. nih.govoncotarget.com |

| Cell cycle markers | Restoration | Down Syndrome mouse model | Indicates a beneficial effect on normalizing cell cycle deregulation. researcher.life |

| Trophoblast Invasion | Promotion | In vitro trophoblast cell culture | Implies a coordinated regulation of proliferation and differentiation for placental development. nih.gov |

Molecular Mechanisms of Preimplantation Factor Action: an Academic Inquiry

Preimplantation Factor Receptor Identification and Characterization Research

The biological effects of this compound (PIF) are initiated by its interaction with specific receptors on target cells. While a single, definitive PIF receptor has not been fully characterized, research has identified several proteins and cell surface molecules that bind to PIF, suggesting a multi-receptor or co-receptor system.

Initial studies to identify PIF-binding proteins utilized techniques such as affinity chromatography with a synthetic PIF analog (sPIF). These experiments revealed that PIF interacts with a range of proteins rather than a single high-affinity receptor. plos.orgnih.gov Among the identified targets are proteins involved in critical cellular processes like oxidative stress and protein folding. plos.orgnih.gov

Further investigations using methods like immunoprecipitation coupled with mass spectrometry have expanded the profile of PIF-interacting proteins. spandidos-publications.com These studies have confirmed interactions with intracellular proteins, suggesting that PIF may also have intracellular targets after being internalized by the cell.

One of the key findings in receptor-related research is the interaction of PIF with Toll-like receptor 4 (TLR4). This interaction appears to be a crucial part of the signaling pathway through which PIF exerts some of its neuroprotective and immunomodulatory effects. nih.govpnas.orgnih.gov The binding to TLR4 initiates a downstream cascade that influences the production of microRNAs, highlighting a significant aspect of PIF's mechanism of action. nih.govnih.gov

Research into PIF's interaction with immune cells has pointed towards the voltage-gated potassium channel Kv1.3 as a functional receptor or target. researchgate.netuni-muenchen.de PIF has been shown to inhibit the K+ flux through this channel on activated T and B cells, a mechanism that contributes to its immunomodulatory properties. researchgate.netuni-muenchen.deuni-muenchen.de

The following table summarizes key proteins and cell surface molecules identified as interacting with PIF:

| Interacting Molecule | Cellular Location | Implicated Function | Research Methodology |

| Protein Disulfide Isomerases (PDI) | Endoplasmic Reticulum | Oxidative stress response, protein folding | Affinity Chromatography, Mass Spectrometry |

| Heat Shock Proteins (HSP70 & HSP90) | Cytoplasm, Nucleus | Cellular stress response, protein folding | Affinity Chromatography, Mass Spectrometry |

| Toll-like receptor 4 (TLR4) | Cell Surface | Immune modulation, microRNA regulation | Cell Culture, In vivo models |

| Voltage-gated potassium channel (Kv1.3) | Cell Surface (Immune cells) | Immune cell activation and proliferation | Electrophysiology, In vivo models |

| Myosin heavy chain 10 (MYH10) | Cytoplasm | Cell migration and invasion | Immunoprecipitation, Western Blot |

It is important to note that the identification of these interacting partners is an ongoing area of research. The characterization of the precise binding kinetics and the functional consequences of these interactions will provide a more complete picture of how PIF initiates its diverse biological effects. The current evidence suggests that PIF's actions are not mediated by a single receptor but rather through a complex interplay with multiple cellular components.

Intracellular Signaling Cascades Orchestrated by this compound

Upon interaction with its target molecules, this compound (PIF) triggers a complex network of intracellular signaling cascades. These pathways ultimately mediate its diverse biological effects, from immunomodulation to promoting cell survival and invasion.

Involvement of Protein Disulfide Isomerase (PDI)/Thioredoxin (TRX) Systems

A primary mechanism of PIF's action involves its interaction with the protein disulfide isomerase (PDI)/thioredoxin (TRX) system. plos.orgresearchgate.netnih.gov PDI and TRX are crucial enzymes in the endoplasmic reticulum that catalyze the formation and rearrangement of disulfide bonds, playing a vital role in proper protein folding and protecting cells from oxidative stress. plos.orgnih.govresearchgate.net

Research has shown that PIF directly binds to PDI and related proteins like PDIA4 and PDIA6-like, which contain the antioxidant thioredoxin domain. plos.org This interaction is significant as it helps to mitigate oxidative stress and prevent protein misfolding, both of which are critical for embryo viability and development. plos.orgnih.govnih.gov By targeting the PDI/TRX system, PIF acts as a scavenger of reactive oxygen species (ROS), which can be detrimental to embryonic cells. nih.gov Studies have demonstrated that inhibiting PDI leads to reduced blastocyst development, an effect that can be rescued by the addition of exogenous PIF. nih.gov This highlights the essential role of the PIF-PDI/TRX interaction in protecting the embryo. nih.gov

Heat Shock Protein (HSP) Interactions and Cellular Stress Responses

In addition to the PDI/TRX system, PIF also interacts with heat shock proteins (HSPs), specifically HSP70 and HSP90, as well as the co-chaperone BAG-3. plos.orgnih.govresearchgate.net HSPs are molecular chaperones that are essential for maintaining protein homeostasis, particularly under conditions of cellular stress. plos.org They assist in the correct folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. plos.org

The binding of PIF to HSP70 and HSP90 is a key component of its protective effects. plos.orgresearchgate.net This interaction helps to prevent and correct protein misfolding, a critical function for ensuring the proper development and survival of the embryo. researchgate.net Interestingly, research suggests that PIF targets a common RIPK binding site found in both PDI and HSP proteins, indicating a coordinated mechanism for managing cellular stress. plos.org

The following table summarizes the key proteins involved in the PDI/TRX and HSP systems targeted by PIF:

| Target Protein/System | Key Interacting Proteins | Primary Function Modulated by PIF |

| PDI/TRX System | PDI, PDIA4, PDIA6-like | Reduction of oxidative stress, protein folding |

| HSP System | HSP70, HSP90, BAG-3 | Cellular stress response, prevention of protein misfolding |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and invasion. Research has demonstrated that PIF can modulate the MAPK pathway to exert its effects, particularly in the context of trophoblast invasion and endometrial receptivity. oup.comd-nb.info

Studies have shown that the pro-invasive effects of PIF on extravillous trophoblasts are mediated, in part, through the MAPK signaling pathway. oup.comd-nb.infonih.gov Furthermore, PIF has been found to promote endometrial receptivity by regulating the phosphorylation of kinases such as MAPK, which actively conditions the uterine environment for implantation. d-nb.info In bovine models, PIF has been observed to downregulate genes within the MAPK signaling pathway in the endometrium. plos.org The mechanisms by which PIF modulates the MAPK pathway are likely complex and may involve interactions with upstream regulators or direct effects on MAPK components. This modulation plays a significant role in the successful establishment of pregnancy. oup.comd-nb.info

Regulation of Ion Channels (e.g., Kv1.3) in Immune Cells

A critical aspect of PIF's immunomodulatory function is its ability to regulate ion channels in immune cells, specifically the voltage-gated potassium channel Kv1.3. researchgate.netuni-muenchen.de This channel is expressed on activated T and B lymphocytes and plays a key role in their proliferation and activation. researchgate.netuni-muenchen.desemanticscholar.org

PIF has been shown to bind to the Kv1.3 channel and reduce the efflux of potassium (K+) ions. researchgate.netuni-muenchen.de This inhibition of K+ flux leads to a dampening of the sustained calcium influx that is necessary for lymphocyte activation, without affecting the initial calcium signal. researchgate.netuni-muenchen.deuni-muenchen.de By targeting Kv1.3, PIF can modulate the immune response, promoting a shift towards a Th2-biased cytokine profile, which is more favorable for pregnancy tolerance, while preserving the Th1 response needed to fight pathogens. researchgate.net This targeted regulation of Kv1.3 is a key mechanism by which PIF establishes a state of maternal immune tolerance to the semi-allogeneic embryo. researchgate.netuni-muenchen.deuni-muenchen.de

MicroRNA (e.g., let-7) Mediated Regulatory Networks

Recent research has uncovered a novel mechanism of PIF action involving the regulation of microRNAs (miRNAs), particularly the let-7 family. nih.govnih.govwikipedia.org MiRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. The let-7 family of miRNAs is highly expressed in the central nervous system and has been associated with neuronal cell death. nih.govwikipedia.org

PIF has been shown to inhibit the biogenesis of let-7 in both neuronal and immune cells. nih.govnih.gov This effect is mediated through a Toll-like receptor 4 (TLR4)-dependent pathway. nih.govnih.gov PIF binding to TLR4 leads to the destabilization of KH-type splicing regulatory protein (KSRP), a key protein involved in the processing of pri-let-7 into mature let-7. nih.govnih.gov By decreasing the levels of mature let-7, PIF can exert neuroprotective effects, as demonstrated in models of hypoxic-ischemic brain injury. nih.govnih.gov This PIF/TLR4/KSRP/let-7 regulatory axis represents a significant pathway through which PIF carries out its multifaceted functions, including its roles in immune modulation and embryo implantation. nih.govpnas.orgnih.gov

Transcriptional and Post-Transcriptional Regulation by this compound

This compound (PIF) plays a critical role in the intricate communication between the embryo and the mother, influencing a cascade of molecular events essential for a successful pregnancy. Its mechanisms of action involve the precise regulation of gene expression at both the transcriptional and post-transcriptional levels.

PIF exerts a profound influence on the gene expression profiles of various target cells, including those in the endometrium and the developing embryo itself. This modulation is crucial for establishing uterine receptivity, promoting embryo adhesion, and ensuring proper placental development.

Research has demonstrated that a synthetic analog of PIF (sPIF) can alter the expression of numerous genes in human extravillous trophoblasts (EVTs), the cells responsible for invading the uterine wall. nih.gov A genome-wide expression analysis of EVTs exposed to sPIF revealed significant changes in pathways related to p53 signaling, survival, and the immune response. nih.gov Specifically, sPIF was found to decrease the phosphorylation of p53 at Ser-15, a key event in the p53 signaling pathway. nih.gov

Furthermore, PIF influences the expression of genes involved in trophoblast invasion and adhesion. It has been shown to increase the presence of integrins on the endometrial wall, which facilitates the embryo's attachment. wikipedia.org In human endometrial stromal cells (HESC) and first-trimester decidual cells, PIF promotes the expression of genes associated with neural differentiation and transmission, such as TLX2 and EPHA10, while inhibiting genes that arrest growth, like the retinoic acid receptor gene. researchgate.net In first-trimester decidual cells, PIF notably upregulates the bone morphogenetic protein pathway, with a 53-fold increase in SMAD1 expression. researchgate.net

In bovine endometrial tissue, sPIF has been observed to modulate gene expression pathways, including the Toll-like receptor (TLR) signaling pathway, by downregulating genes like CD40. plos.org This suggests a potential interaction of sPIF with TLR4, linking TLR and TNF receptor superfamily signaling. plos.org

The table below summarizes key genes and pathways modulated by this compound in different cell types.

| Cell Type | Up-regulated Genes/Pathways | Down-regulated Genes/Pathways | Reference |

| Human Extravillous Trophoblasts (EVTs) | B-cell lymphoma-2 (BCL2) | BCL2-associated X protein (BAX), BCL2 homologous antagonist killer (BAK), p53 phosphorylation | nih.gov |

| Human Endometrial Stromal Cells (HESC) | TLX2, EPHA10, FUS | Retinoic acid receptor gene | researchgate.net |

| First-Trimester Decidual Cells (FTDC) | SMAD1 (53-fold), EPH5, STAT3 | PPP2R2C, ZHX2 (with EGF) | researchgate.net |

| Bovine Endometrial Tissue | - | CD40 | plos.org |

| Murine Macrophages | B7h1, Arg1 | Nos2 (iNOS), Cox2 | oncotarget.com |

Beyond transcriptional control, this compound also exerts significant influence at the post-transcriptional level, affecting protein synthesis and degradation pathways. This regulation is critical for fine-tuning the cellular response to embryonic signals.

A key mechanism involves the destabilization of specific proteins. For instance, sPIF has been shown to induce the destabilization of the KH-type splicing regulatory protein (KSRP), a crucial protein in microRNA biogenesis. pnas.org In both neuronal and immune cells, sPIF treatment leads to a faster decay of KSRP protein. pnas.org This destabilization is dependent on Toll-like receptor 4 (TLR4) and involves the PI3K/AKT signaling pathway, ultimately leading to proteasomal degradation of KSRP. pnas.org This action results in a decreased production of the microRNA let-7. pnas.org

The process of early embryonic development relies heavily on the degradation of maternal proteins and their replacement with proteins derived from the embryonic genome. nih.gov Autophagy, a major intracellular degradation system, is highly active after fertilization and is essential for preimplantation development. nih.gov While direct studies on PIF's role in embryonic autophagy are ongoing, its influence on protein degradation pathways in other cell types suggests a potential regulatory role in this critical developmental process.

The ubiquitin-proteasome system is another major pathway for protein degradation. nih.gov PIF's ability to induce proteasomal degradation of KSRP highlights its interaction with this system. pnas.org This intricate control over protein stability allows for rapid and precise changes in the cellular proteome in response to PIF signaling.

Modulation of Gene Expression Profiles in Target Cells and Tissues

Paracrine Signaling Mechanisms of this compound

This compound functions primarily through paracrine signaling, where it is secreted by one cell type to act on neighboring cells. wikipedia.org Secreted by the trophoblast cells of the developing embryo, PIF acts on the maternal endometrium to facilitate implantation and modulate the local immune environment. nih.govwikipedia.org

The interaction between the embryo and the endometrium is a classic example of paracrine communication. nih.gov PIF, secreted by the embryo, directly influences the decidualization process, which prepares the uterine lining for implantation. wikipedia.org It has been shown to increase the invasive capacity of human extravillous trophoblasts, promoting the establishment of the placenta. nih.gov

PIF's paracrine actions extend to modulating the maternal immune response. It interacts with maternal immune cells, such as CD14+ peripheral blood mononuclear cells, to reduce the secretion of inflammatory cytokines. plos.org This creates an immune-tolerant environment that is essential for the acceptance of the semi-allogeneic embryo. plos.org

Furthermore, PIF's paracrine signaling can have opposing effects on different cell types to orchestrate a successful implantation. For example, it exerts an anti-apoptotic effect on placental trophoblasts while potentially having a pro-apoptotic action on endometrial cells, contributing to the necessary tissue remodeling for implantation. nih.gov This dual action highlights the complexity and precision of PIF-mediated paracrine communication at the feto-maternal interface.

In domestic animals like cattle, this compound is detectable in the maternal circulation early in pregnancy and is considered a potential biomarker for viable pregnancies, underscoring its role as a key paracrine signal from the embryo to the mother. annualreviews.org

Advanced Research Methodologies for Preimplantation Factor Study

In Vitro Experimental Models for Preimplantation Factor Research

In vitro models are fundamental in elucidating the molecular and cellular mechanisms of this compound (PIF). These systems allow for controlled investigation into the direct effects of PIF on specific cell types and biological processes.

Primary Cell Culture Systems (e.g., Decidual Cells, Trophoblast Cells, Immune Cells, Neural Cells)

Primary cell cultures provide a physiologically relevant environment to study the multifaceted roles of PIF. By isolating and culturing specific cell types, researchers can observe the direct impact of synthetic PIF (sPIF) on cellular functions critical for pregnancy and beyond.

Decidual Cells: Human endometrial stromal cells (HESCs) are used to model the process of decidualization, which is crucial for embryo implantation. Studies have shown that sPIF promotes the differentiation of HESCs into decidual cells, as evidenced by the upregulation of decidualization markers like prolactin, insulin-like growth factor-binding protein-1 (IGFBP-1), and connexin-43. nih.gov Furthermore, sPIF has been found to upregulate the expression of α2β3 integrin in endometrial epithelial cells, a key factor for embryo adhesion. nih.gov In first-trimester decidua cultures (FTDC), PIF promotes pathways involved in neural development, such as the bone morphogenetic protein (BMP) pathway. researchgate.net

Trophoblast Cells: Primary human extravillous trophoblasts (EVTs) are used to investigate the role of PIF in placental development. Research has demonstrated that PIF enhances the invasive capacity of these cells, a critical step for successful implantation. oup.com This pro-invasive effect is mediated, in part, by an increase in matrix metalloproteinase-9 (MMP-9) activity. nih.govsemanticscholar.org Genome-wide expression profiling of primary EVT cultured with sPIF revealed alterations in pathways related to p53 signaling, survival, and immune response. nih.gov

Immune Cells: To understand PIF's immunomodulatory effects, primary cultures of peripheral blood mononuclear cells (PBMCs), including monocytes (CD14+), T-cells (CD3+, CD4+, CD8+), and natural killer (NK) cells, are utilized. plos.orgresearchgate.net PIF has been shown to modulate cytokine production, leading to a Th2-biased response, and to reduce the cytotoxicity of NK cells. plos.orgoncotarget.comnih.gov In murine macrophages, PIF decreases the expression of nitric oxide synthase (iNOS), an inflammatory mediator. oncotarget.com

Neural Cells: The neuroprotective properties of PIF are studied using primary neural cell cultures. In murine models, PIF has been shown to inhibit the biogenesis of microRNA let-7 in both neuronal and immune cells, which is linked to reduced neuronal cell death. pnas.org Additionally, PIF promotes neural differentiation and transmission genes in HESC, suggesting a role in creating a supportive uterine environment for neural development. researchgate.net

Immortalized Cell Line Studies for Mechanistic Elucidation

Immortalized cell lines offer a consistent and reproducible system for dissecting the specific molecular pathways through which PIF exerts its effects. researchgate.net These cell lines, capable of indefinite proliferation, are valuable tools for high-throughput screening and detailed mechanistic studies. science.gov

HTR-8/SVneo Cells: This immortalized human first-trimester trophoblast cell line is widely used to study trophoblast invasion. spandidos-publications.com Matrigel invasion assays have consistently shown that PIF significantly increases the invasiveness of HTR-8/SVneo cells. nih.govspandidos-publications.com Studies using this cell line have helped to identify the involvement of signaling pathways such as MAPK, PI3K, and JAK-STAT in mediating PIF's pro-invasive effects. nih.gov

JEG-3 Choriocarcinoma Cells: These cells are used to investigate the influence of PIF on the expression of Human Leukocyte Antigens (HLA), which are crucial for maternal immune tolerance. Research has demonstrated that PIF promotes the expression of pro-tolerogenic HLA molecules, including HLA-G, -E, and -F, in JEG-3 cells. uni-muenchen.dekarger.com

Bovine Endometrial Epithelial Cells (imEECs): The establishment of immortalized bovine EECs provides a model to study the dialogue between the embryo and the maternal endometrium in cattle. nih.gov These cells maintain responsiveness to factors like interferon-tau, a key signaling molecule in bovine pregnancy recognition. nih.gov

Functional Assays for Invasion, Adhesion, and Cell Viability Research

A variety of functional assays are employed to quantify the biological activities of PIF in vitro. researchgate.net

Invasion Assays: Transwell assays using Matrigel-coated membranes are a standard method to measure the invasive capacity of cells like HTR-8/SVneo and primary EVTs. nih.govoup.comspandidos-publications.com These assays have consistently demonstrated that PIF enhances trophoblast invasion. spandidos-publications.com

Adhesion Assays: The effect of PIF on cell adhesion is often studied by measuring the expression of adhesion molecules like integrins. Flow cytometry and immunohistochemistry are used to quantify changes in integrin expression on the surface of endometrial cells following treatment with sPIF. nih.gov

Cell Viability and Proliferation Assays: Trypan blue exclusion assays are used to determine cell viability before conducting other functional assays. spandidos-publications.com To assess the impact of PIF on cell proliferation, methods like the Cell Counting Kit-8 (CCK-8) are utilized. nih.gov Studies have shown that while PIF promotes invasion, it does not significantly affect trophoblast cell proliferation. oup.comnih.gov

Wound Healing Assays: These assays are used to assess cell migration. For instance, in vitro wound healing assays have shown that sPIF can downregulate the mobility of decidualized endometrial stromal cells. nih.gov

Preclinical In Vivo Animal Models for this compound Investigation

In vivo animal models are indispensable for understanding the systemic effects of this compound (PIF) in a complex physiological environment, providing insights that cannot be obtained from in vitro studies alone.

Rodent Models for Reproductive Biology Studies

Rodent models, particularly mice, are extensively used to investigate PIF's role in early pregnancy events, from embryo development to implantation and fetal growth. oncotarget.com

Embryo Development and Viability: The presence of PIF in embryo culture media has been correlated with favorable pregnancy outcomes. oncotarget.com In murine models, PIF is secreted as early as the two-cell stage. semanticscholar.orgnih.gov Studies have shown that PIF can rescue embryos from toxic environments, such as those induced by serum from patients with recurrent pregnancy loss. oup.comnih.gov

Implantation and Fetal Loss: A murine model of lipopolysaccharide (LPS)-induced fetal loss is used to study the protective effects of synthetic PIF (sPIF). plos.orgsemanticscholar.org In this model, sPIF administration significantly reduced the rate of fetal loss and increased embryo weight, demonstrating its ability to modulate inflammatory responses that can lead to pregnancy complications. plos.orgsemanticscholar.org

Fetal Growth and Development: The impact of the maternal metabolic environment on fetal development is studied using mouse models. For example, exposure of preimplantation mouse embryos to high levels of palmitic acid, a free fatty acid elevated in obesity, leads to fetal growth restriction. oup.com These models are crucial for investigating how factors like PIF might mitigate the adverse effects of maternal metabolic conditions on offspring.

Table 1: Summary of Key Findings from Rodent Models in Reproductive Biology

| Model System | Key Research Focus | Major Findings | Citations |

|---|---|---|---|

| Mouse Embryo Culture | Embryo viability and development | PIF secretion correlates with embryo viability; sPIF rescues embryos from toxic serum. | oncotarget.com, oup.com, nih.gov |

| LPS-Induced Fetal Loss Mouse Model | PIF's role in preventing inflammatory-mediated pregnancy loss | sPIF reduces fetal loss and increases embryo weight by modulating the inflammatory response. | plos.org, semanticscholar.org |

Models for Immune System Modulation Research

Animal models are critical for examining the systemic immunomodulatory properties of PIF and its therapeutic potential in immune-related disorders.

Murine Models of Autoimmunity: The experimental autoimmune encephalomyelitis (EAE) model in mice, which mimics multiple sclerosis, is used to study the neuroprotective and anti-inflammatory effects of PIF. researchgate.net In these models, sPIF has been shown to reverse and prevent paralysis, reduce neuroinflammation, and promote neural repair. semanticscholar.orgresearchgate.netnih.gov

Transplantation Models: A semi-allogeneic bone marrow transplant (BMT) model in mice is used to evaluate PIF's ability to promote engraftment and hematopoietic recovery. oncotarget.com PIF treatment has been shown to restore hematopoiesis and improve long-term engraftment following irradiation. oncotarget.com

Inflammation Models: The LPS-induced inflammation model in mice is not only used for reproductive studies but also to understand PIF's broader anti-inflammatory mechanisms. PIF has been shown to abolish LPS-induced pro-inflammatory cytokines in both serum and placenta and to modulate key components of the inflammasome complex. plos.orgsemanticscholar.org This demonstrates PIF's systemic ability to control inflammation. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound (PIF) | |

| Synthetic PIF (sPIF) | |

| Prolactin | |

| Insulin-like growth factor-binding protein-1 (IGFBP-1) | |

| Connexin-43 | |

| Matrix metalloproteinase-9 (MMP-9) | |

| Nitric oxide synthase (iNOS) | |

| Interferon-tau | |

| Lipopolysaccharide (LPS) | |

| Palmitic Acid |

Neurobiological Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Hypoxic-Ischemic Injury)

The therapeutic potential of a synthetic version of this compound (sPIF) is actively being explored in various neurobiological disease models. These studies highlight its neuroprotective and immunomodulatory capabilities.

Experimental Autoimmune Encephalomyelitis (EAE) , a commonly used mouse model for multiple sclerosis, has been a key area of PIF research. Studies have shown that sPIF can cross the blood-brain barrier, directly influencing the central nervous system. oncotarget.com In EAE models, sPIF administration has been linked to a reversal of paralysis, inhibition of neuroinflammation, and promotion of neural repair and remyelination. oncotarget.compnas.orgnih.gov These effects are thought to be mediated by its ability to regulate the immune response and directly target microglia and neurons. oncotarget.com

Hypoxic-Ischemic (HI) Injury , a primary cause of brain damage in newborns, is another area where PIF shows promise. In rat models of HI brain injury, sPIF treatment has been shown to rescue cortical volume, increase the number of neurons, and reduce detrimental glial responses. pnas.orgnih.gov The underlying mechanisms for this neuroprotection include the inhibition of the microRNA let-7, which is associated with neuronal cell death, and the activation of pro-survival signaling pathways. pnas.orgnih.govresearchgate.net Specifically, sPIF destabilizes a key protein involved in let-7 biogenesis in a Toll-like receptor 4 (TLR4)-dependent manner. pnas.orgnih.gov It also modulates oligodendrocyte differentiation, which is crucial for myelin preservation and repair, through the H19/SAHH-mediated DNA demethylation of NCOR2. cloudfront.netjci.org

| Neurobiological Disease Model | Key Research Findings on this compound (PIF) | Observed Effects | Proposed Mechanisms of Action |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | A synthetic PIF analog reverses paralysis and promotes neural repair in EAE models. oncotarget.compnas.orgnih.gov | - Reduced neuroinflammation

| - Crosses the blood-brain barrier

|

| Hypoxic-Ischemic (HI) Injury | sPIF administration following HI brain injury rescues cortical volume and neuron numbers in neonatal rats. pnas.orgnih.gov | - Reduced neuronal cell death

| - Inhibits biogenesis of microRNA let-7 pnas.orgnih.gov |

Studies in Models of Acute Organ Injury (e.g., Radiation Syndrome)

The protective qualities of this compound have been investigated in models of acute organ injury, notably in the context of Acute Radiation Syndrome (ARS) . ARS can cause severe damage to multiple organs, and effective countermeasures are limited. nih.govnih.gov

Research in murine models has shown that synthetic PIF provides comprehensive protection against both lethal and sub-lethal radiation exposure. nih.govnih.gov When administered after lethal irradiation, PIF treatment resulted in 100% survival and the recovery of the hematopoietic system. nih.govnih.gov It also improved hematopoietic recovery and lowered systemic inflammatory cytokine production after sub-lethal radiation doses. nih.govnih.gov

Furthermore, PIF has been observed to prevent damage to the colonic crypt and basal membrane. nih.gov Global gene pathway analysis of the upper gastrointestinal tract revealed PIF's influence on protein-RNA interactions, mitochondrial oxidative pathways, and cellular stress responses. nih.gov Some of these protective effects are attributed to PIF's ability to regulate macrophage differentiation and function. nih.govnih.gov Due to these promising results, PIF has received orphan drug designation from the FDA for the treatment of Acute Radiation Syndrome. fda.gov

| Acute Organ Injury Model | Key Research Findings on this compound (PIF) | Observed Protective Effects | Proposed Mechanisms of Action |

|---|---|---|---|

| Acute Radiation Syndrome (ARS) | PIF provides comprehensive local and systemic protection against lethal and sub-lethal ARS in murine models. nih.govnih.gov | - 100% survival after lethal irradiation

| - Regulation of macrophage differentiation and function

|

Analytical and Detection Techniques for this compound Research

A range of analytical methods are essential for advancing the study of this compound, from its detection and quantification to understanding its cellular interactions.

Immunoassays (e.g., ELISA, Chemiluminescent Assays) for Quantitative Analysis

Immunoassays are fundamental for the quantitative measurement of PIF. A monoclonal antibody-based chemiluminescent ELISA has been developed to accurately detect PIF in various samples, including the media from singly cultured embryos. researchgate.net The levels of PIF detected by this ELISA have been shown to correlate with embryo development to the blastocyst stage. researchgate.net This assay has also been used to measure PIF levels in maternal serum, where its presence in early pregnancy has been correlated with successful live births in bovine models. researchgate.netplos.org The development of such assays, including ELISA and other immunoassays, has been crucial for quantifying PIF in bodily fluids and culture media. google.com

Mass Spectrometry-Based Approaches for Peptide Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of PIF. Techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used to identify proteins that interact with PIF. plos.org For instance, a synthetic PIF-based affinity column coupled with LC/MS/MS has been used to extract and identify PIF-protein interactions from cell lysates. plos.org Furthermore, quantitative proteomics using isobaric tags for relative and absolute quantification (iTRAQ) combined with LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been employed to identify and profile proteins that react with PIF, providing insights into its molecular mechanisms. nih.gov The identity of synthetic PIF used in research is routinely verified by mass spectrometry to ensure its purity and correct amino acid sequence. nih.gov

Immunohistochemistry for Tissue Localization Studies

Immunohistochemistry (IHC) is a vital technique for visualizing the distribution of PIF within tissues. IHC analysis has been used to study the localization of PIF in human placental tissues throughout gestation, revealing that PIF labeling is intense in villous trophoblasts and extravillous trophoblasts (EVTs) during early gestation and decreases by term. oup.comnih.gov In endometriotic lesions, PIF has been found to be expressed in epithelial cells in close proximity to FoxP3+ stromal cells. plos.org This technique has also been crucial in studies of endometrial receptivity, where it was used to show that synthetic PIF up-regulates α2β3 integrin expression in endometrial epithelial cells. nih.gov

Flow Cytometry for Cell-Specific Interactions and Expression Analysis

Flow cytometry is a key method for analyzing PIF's interactions with specific cell populations. It has been used to demonstrate that fluorescently-labeled PIF (FITC-PIF) binds to CD14+ monocytes and CD3+ T cells. plos.org In studies on endometriosis, flow cytometry showed a dose-dependent increase in the binding of FITC-PIF to CD4+/CD25+/FoxP3+ regulatory T cells. plos.org Flow cytometry has also been employed to assess the effects of PIF on cellular processes like apoptosis, where an annexin (B1180172) V-FITC staining assay revealed that synthetic PIF reduces apoptosis in trophoblast cells. nih.gov Additionally, this technique is used to analyze the expression of cell surface markers, such as the upregulation of α2β3 integrin on endometrial cells following PIF treatment. nih.gov

Molecular and Genetic Tools in this compound Research

The study of this compound (PIF) has been profoundly enhanced by a range of advanced molecular and genetic methodologies. These tools have been critical in dissecting the molecular pathways PIF influences, identifying its binding partners, and understanding its regulatory functions.

Gene Expression Profiling (e.g., RT-qPCR, Microarrays, RNA Sequencing)

Gene expression profiling techniques are pivotal in understanding the downstream effects of PIF. Methodologies such as real-time quantitative reverse-transcriptase polymerase chain reaction (RT-qPCR), microarrays, and RNA sequencing (RNA-seq) have been extensively used. nih.govmdpi.comoup.comtandfonline.comresearchgate.net

Studies using these techniques have revealed that PIF modulates a wide array of genes. For example, microarray analysis of human endometrial stromal cells treated with a synthetic PIF analog showed significant upregulation of genes involved in immune response and cell adhesion, such as Toll-like receptor 5. miami.eduobgynkey.com Conversely, the expression of the pro-apoptotic gene B-cell lymphoma 2 was downregulated. miami.eduobgynkey.com RNA sequencing has further provided a global view of gene expression changes, confirming PIF's role in regulating inflammation and immune pathways. pnas.org RT-qPCR is frequently employed to validate the findings from these broader screening methods, offering precise quantification of specific mRNA transcripts. mdpi.comtandfonline.com

Table 1: Selected Genes Regulated by this compound

| Gene/Protein | Technique Used | Cell Type | Observed Effect |

|---|---|---|---|

| Toll-like receptor 5 | Microarray | Human Endometrial Stromal Cells | Upregulation miami.eduobgynkey.com |

| Down syndrome cell adhesion molecule like 1 | Microarray | Human Endometrial Stromal Cells | Upregulation miami.edu |

| B-cell lymphoma 2 | Microarray | Human Endometrial Stromal Cells, First-Trimester Decidua Cultures | Downregulation miami.eduobgynkey.com |

Proteomic Analysis for Protein Interaction and Pathway Mapping

Proteomic analyses have been instrumental in identifying proteins that interact with PIF and in mapping the signaling pathways it modulates. miami.edunih.govnih.gov Techniques such as quantitative mass spectrometry and protein arrays are used to examine the effects of PIF on the cellular proteome. miami.edu

A notable study utilized isobaric tags for relative and absolute quantification (iTRAQ) coupled with mass spectrometry to identify proteins that interact with a synthetic PIF analog in the context of trophoblast invasion. nih.govnih.gov This proteomic investigation identified 21 proteins that potentially interact with PIF. nih.govnih.gov Further immunoprecipitation and western blot analyses confirmed the interaction between PIF and proteins like myosin heavy chain 10 (MYH10). nih.govnih.gov Protein array analyses have also demonstrated that PIF interacts with intracellular targets, including the insulin-degrading enzyme. miami.edu These findings help to elucidate the molecular mechanisms through which PIF promotes processes like embryo implantation. nih.govnih.gov

Bioinformatic and In Silico Modeling Approaches (e.g., Molecular Docking)

Bioinformatic and computational approaches, particularly in silico modeling and molecular docking, have provided significant insights into the structure-function relationship of PIF. oncotarget.comfrontiersin.orgnih.govmalariaworld.orgresearchgate.net These methods allow researchers to predict how PIF interacts with its molecular targets. oncotarget.com

Molecular docking simulations have been employed to model the binding of PIF to protein structures. oncotarget.com For instance, in silico analysis has shown that PIF can bind to the insulin-degrading enzyme (IDE) complex, sterically competing with substrates like insulin (B600854) and amyloid-β. oncotarget.com These computational models predicted that specific amino acids within the PIF sequence are crucial for this interaction. oncotarget.com Such predictive studies are invaluable for guiding experimental designs and for developing new synthetic PIF analogs with modified properties. oncotarget.com

Use of Synthetic this compound Analogs in Experimental Designs

The development of a synthetic PIF analog that mimics the biological activity of the native peptide has been a crucial advancement in the field. pnas.orgwikipedia.orgnih.govnih.gov This synthetic version, often abbreviated as sPIF, is widely used in research due to its stability, purity, and availability. wikipedia.orgnih.gov

Synthetic PIF has been instrumental in a multitude of experimental designs, both in vitro and in vivo, to probe its diverse biological functions. pnas.orgnih.govnih.gov For example, sPIF has been administered in animal models to demonstrate its neuroprotective and anti-inflammatory effects. pnas.orgnih.govnih.gov It has been shown to inhibit neuroinflammation and promote neural repair in a mouse model of experimental autoimmune encephalomyelitis. pnas.org Furthermore, synthetic PIF has been used to investigate its role in modulating the immune system and its potential therapeutic applications in conditions beyond pregnancy-related processes. wikipedia.orgnih.govnih.gov The ability to create and test various synthetic analogs also allows for the identification of the core amino acid sequences responsible for PIF's activity. oncotarget.com

Conceptual Paradigms for Preimplantation Factor in Translational Research

Preimplantation Factor as a Conceptual Target for Reproductive Health Research

This compound (PIF), a peptide secreted by viable embryos, is a significant focus of reproductive health research due to its critical role in the establishment and maintenance of pregnancy. wikipedia.orgsemanticscholar.org Its influence on both the developing embryo and the maternal endometrium positions it as a key target for therapeutic interventions aimed at improving fertility outcomes. gremjournal.comthermofisher.com

Investigating Mechanisms to Enhance Embryo Development in vitro

The in-vitro culture of embryos is a cornerstone of assisted reproductive technologies (ART), yet the environment often lacks the complex mixture of growth factors naturally present in the maternal reproductive tract. nih.govresearchgate.net Research has demonstrated that supplementation of culture media with specific growth factors can significantly improve preimplantation embryo development. nih.govresearchgate.net